molecular formula C20H18F2N2OS3 B2888810 2-(1,3-benzothiazol-2-ylsulfanyl)-1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]ethan-1-one CAS No. 2034526-13-9

2-(1,3-benzothiazol-2-ylsulfanyl)-1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]ethan-1-one

Cat. No.: B2888810
CAS No.: 2034526-13-9
M. Wt: 436.55
InChI Key: NWWAAQNITUDCIE-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]ethan-1-one is a complex organic compound that features a benzothiazole moiety and a thiazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]ethan-1-one typically involves the formation of the benzothiazole and thiazepane rings followed by their coupling. One common method involves the reaction of benzo[d]thiazole-2-thiol with a suitable electrophile to form the benzothiazole derivative . The thiazepane ring can be synthesized through a series of cyclization reactions involving difluorophenyl precursors . The final coupling step involves the reaction of the benzothiazole derivative with the thiazepane intermediate under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-ylsulfanyl)-1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]ethan-1-one involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, modulating their activity. The thiazepane ring may enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-benzothiazol-2-ylsulfanyl)-1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]ethan-1-one is unique due to the presence of both benzothiazole and thiazepane rings, which confer distinct chemical and biological properties. Its difluorophenyl group further enhances its reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N2OS3/c21-13-5-6-15(22)14(11-13)17-7-8-24(9-10-26-17)19(25)12-27-20-23-16-3-1-2-4-18(16)28-20/h1-6,11,17H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWWAAQNITUDCIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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